Isoglobotrihexosylceramide

Beschreibung

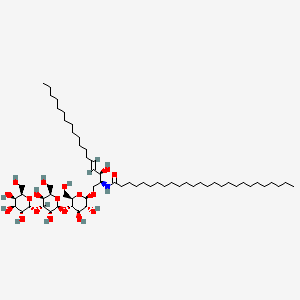

Structure

2D Structure

Eigenschaften

Molekularformel |

C62H117NO18 |

|---|---|

Molekulargewicht |

1164.6 g/mol |

IUPAC-Name |

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]hexacosanamide |

InChI |

InChI=1S/C62H117NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-50(68)63-45(46(67)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2)44-76-60-56(74)54(72)58(49(43-66)79-60)80-62-57(75)59(52(70)48(42-65)78-62)81-61-55(73)53(71)51(69)47(41-64)77-61/h37,39,45-49,51-62,64-67,69-75H,3-36,38,40-44H2,1-2H3,(H,63,68)/b39-37+/t45-,46+,47+,48+,49+,51-,52-,53-,54+,55+,56+,57+,58+,59-,60+,61+,62-/m0/s1 |

InChI-Schlüssel |

JMENXJYBCQFIRK-KRJDXUSZSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Synonyme |

iGb3 ceramide isoglobotrihexosylceramide |

Herkunft des Produkts |

United States |

Biosynthesis and Catabolism of Isoglobotrihexosylceramide

Enzymatic Pathways in Isoglobotrihexosylceramide Biosynthesis

The synthesis of iGb3 is an integral part of the isoglobo-series glycolipid pathway, initiated by the action of a specific glycosyltransferase on a precursor molecule. uniprot.org This process occurs within the Golgi complex, where glycosylation of lipids takes place. uniprot.orgresearchgate.net

Precursor Glycosphingolipids in this compound Synthesis

The direct precursor for iGb3 synthesis is lactosylceramide (B164483) (LacCer). pnas.orgpnas.org The biosynthesis of iGb3 is the initial step in the isoglobo-series pathway, where iGb3S (A3GALT2) transfers a galactose residue in an α1,3 linkage to LacCer. plos.orgpnas.org This reaction distinguishes the isoglobo-series from the closely related globo-series, where the enzyme globotrihexosylceramide synthase (Gb3S) adds a galactose in an α1,4 linkage to the same LacCer precursor. plos.orgpnas.org Following its synthesis, iGb3 itself can serve as a precursor for more complex glycosphingolipids in the same pathway, such as isoglobotetrahexosylceramide (iGb4). uniprot.orgplos.org

| Enzyme | Precursor | Product | Linkage Formed |

|---|---|---|---|

| This compound Synthase (A3GALT2) | Lactosylceramide (LacCer) | This compound (iGb3) | α1,3-galactosyl |

Regulatory Mechanisms of this compound Synthesis

The regulation of iGb3 synthesis is dependent on the expression and activity of iGb3S (A3GALT2) and the availability of its precursor, Lactosylceramide. pnas.org The relative flux of LacCer through competing pathways, such as the globo-series versus the isoglobo-series, determines the specific glycosphingolipid profile of a cell or tissue. pnas.org Therefore, the expression levels of iGb3S in relation to other glycosyltransferases, like Gb3S, are a key regulatory point. pnas.org While iGb3S mRNA has been detected in various murine tissues, the actual presence of the iGb3 lipid is highly restricted, indicating that regulation occurs at multiple levels beyond simple gene transcription. pnas.orgpnas.org

Degradation and Lysosomal Metabolism of this compound

The breakdown of glycosphingolipids, including iGb3, is a constitutive process that occurs in the acidic environment of the lysosomes. nih.govnih.gov This catabolic process involves the sequential removal of sugar residues by specific hydrolytic enzymes. nih.govnih.gov

Involvement of Glycosidases in this compound Catabolism

Glycosidases, also known as glycoside hydrolases, are a class of enzymes that catalyze the cleavage of glycosidic bonds. nih.govtaylorandfrancis.comnumberanalytics.com In the lysosome, these enzymes are responsible for the stepwise degradation of complex glycoconjugates like GSLs into their simpler components. nih.goviastate.edu The catabolism of iGb3 requires specific glycosidases that can recognize and cleave the terminal α-galactosyl residue. wikipedia.org The entire degradation process for complex GSLs often requires the assistance of activator proteins, such as saposins, which help to present the lipid substrates to the soluble hydrolases within the lysosome. nih.govresearchgate.net

Role of β-Hexosaminidases and α-Galactosidases

Two key types of glycosidases are involved in the metabolic pathways related to iGb3: α-galactosidases and β-hexosaminidases.

α-Galactosidases : The primary enzyme responsible for the direct degradation of iGb3 is α-galactosidase A (α-Gal A). nih.govaai.org This enzyme specifically hydrolyzes terminal α-galactosyl moieties from glycolipids. wikipedia.orgplos.org In the catabolic pathway, α-galactosidase A cleaves the terminal α1,3-linked galactose from iGb3, converting it back to lactosylceramide. nih.govaai.org Deficiency in α-galactosidase A, as seen in Fabry disease, leads to the lysosomal accumulation of GSLs with terminal α-galactose residues, including iGb3 and globotrihexosylceramide (Gb3). nih.govnih.gov

β-Hexosaminidases : While α-galactosidase directly degrades iGb3, β-hexosaminidases play a crucial role in a pathway that can generate iGb3. These enzymes, specifically β-hexosaminidase A and B, are responsible for degrading more complex GSLs. pnas.orgaai.org For instance, the breakdown of isoglobotetrahexosylceramide (iGb4) by β-hexosaminidase produces iGb3. pnas.orgrupress.orgresearchgate.net Therefore, in the context of lysosomal metabolism, β-hexosaminidase activity can be a source of iGb3 through the degradation of its precursor, iGb4. pnas.orgnih.gov A deficiency in the β-subunit of β-hexosaminidase (Hexb), which disrupts the function of both hexosaminidase A and B, leads to an inability to generate iGb3 from iGb4 in the lysosome. pnas.orgaai.org

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| α-Galactosidase A | This compound (iGb3) | Lactosylceramide | Direct degradation of iGb3 |

| β-Hexosaminidase | Isoglobotetrahexosylceramide (iGb4) | This compound (iGb3) | Generation of iGb3 from its precursor |

Intracellular Trafficking and Compartmentalization of this compound Metabolism

The metabolism of this compound (iGb3), a glycosphingolipid (GSL), is a highly organized process, segregated within specific subcellular compartments to ensure precise synthesis, transport, and degradation. This compartmentalization is crucial for its physiological roles, including its proposed function as an endogenous ligand for Natural Killer T (NKT) cells. The anabolic and catabolic pathways of iGb3 are spatially separated, primarily occurring in the endoplasmic reticulum/Golgi apparatus and lysosomes, respectively.

The synthesis of GSLs is a stepwise process that begins in the endoplasmic reticulum (ER) and concludes in the Golgi apparatus. conicet.gov.ar The ER, an extensive network of membranes, is the site for the initial steps of GSL biosynthesis, including the synthesis of the ceramide backbone. conicet.gov.arwikipedia.org Ceramide is then transported from the ER to the Golgi complex. conicet.gov.ar Within the Golgi, a series of glycosyltransferases sequentially add sugar moieties to the ceramide base. semanticscholar.orgplos.org Specifically, the synthesis of iGb3 is catalyzed by the enzyme this compound synthase (iGb3S), which transfers a galactose residue to its precursor, lactosylceramide. maayanlab.cloudproteinatlas.org As glycosyltransferases are typically integral membrane proteins of the Golgi, the final step of iGb3 synthesis is localized to this organelle. plos.org Studies using chimeric enzymes have confirmed that correct trafficking of iGb3S to a perinuclear, Golgi-like compartment is necessary for its function. plos.org

Once synthesized, iGb3 can be transported to the plasma membrane via vesicular transport, where it becomes part of the outer leaflet. The catabolism of iGb3, like other GSLs, primarily occurs in the lysosomes, the cell's main degradative organelles. researchgate.netnih.gov GSLs from the plasma membrane are internalized through endocytosis and trafficked through the endosomal pathway to the lysosomes. conicet.gov.ar Inside the acidic environment of the lysosome, a series of hydrolytic enzymes sequentially cleave the sugar residues. The degradation of iGb3 would involve the action of lysosomal enzymes such as α-galactosidase A to remove the terminal galactose, followed by β-hexosaminidase to cleave the subsequent sugars. researchgate.net The function of these hydrolases is often dependent on the assistance of small, non-enzymatic lipid-binding proteins known as saposins, which facilitate the interaction between the enzyme and its membrane-bound lipid substrate. researchgate.netnih.gov

The intracellular location of iGb3 metabolism is intrinsically linked to its role in the immune system, specifically the activation of NKT cells via the CD1d molecule. frontiersin.org CD1d molecules are transmembrane glycoproteins that, after synthesis in the ER, traffic through the Golgi apparatus to the cell surface. aai.org From there, they are internalized and enter the endosomal/lysosomal compartments. aai.orgnih.gov It is within these compartments that CD1d molecules are thought to be loaded with lipid antigens. frontiersin.org Therefore, both the anabolic and catabolic pathways of iGb3 can contribute to the pool of ligands available for CD1d presentation. Newly synthesized iGb3 in the Golgi or iGb3 generated during lysosomal breakdown of more complex GSLs (like iGb4) can be loaded onto CD1d molecules in these respective compartments. nih.govplos.org The proper trafficking of lipids within the late endosome and lysosome is critical for this process. For instance, defects in proteins like the Niemann-Pick type C1 (NPC1), which is involved in intracellular lipid transport, can impair the presentation of lipid antigens by CD1d and consequently affect NKT cell development. researchgate.net This highlights the intricate connection between the compartmentalized metabolism of iGb3 and its immunological function.

Interactive Data Tables

Table 1: Key Organelles and Proteins in this compound (iGb3) Metabolism

| Organelle | Key Proteins/Enzymes | Metabolic Process | Function |

|---|---|---|---|

| Endoplasmic Reticulum (ER) | Ceramide Synthesis Enzymes | Anabolism | Synthesis of the ceramide precursor. conicet.gov.ar |

| Golgi Apparatus | This compound Synthase (iGb3S) | Anabolism | Final synthesis of iGb3 by adding a galactose to lactosylceramide. plos.orgmaayanlab.cloud |

| Lysosome | α-galactosidase A, β-hexosaminidase | Catabolism | Stepwise degradation of iGb3 into smaller components. researchgate.net |

| Lysosome | Saposins | Catabolism | Act as activator proteins, facilitating enzyme access to the lipid substrate. researchgate.netnih.gov |

Table 2: Subcellular Compartmentalization of this compound Metabolism and Function

| Subcellular Location | Process | Key Molecules Involved | Detailed Findings |

|---|---|---|---|

| Endoplasmic Reticulum (ER) | Precursor Synthesis | Ceramide | The ceramide backbone of iGb3 is synthesized on the cytosolic face of the ER membrane. conicet.gov.ar |

| ER-Golgi Transport | Intermediate Transport | Transport Vesicles (e.g., COPII-coated) | Ceramide is transported from the ER to the cis-Golgi for further glycosylation. conicet.gov.arwikipedia.org |

| Golgi Apparatus | Final Synthesis | iGb3 Synthase, Lactosylceramide, UDP-Galactose | iGb3S, an integral membrane protein, catalyzes the final step of iGb3 synthesis in the Golgi lumen. semanticscholar.orgplos.org |

| Endosomes/Lysosomes | Degradation | Lysosomal Hydrolases, Saposins | iGb3 is degraded by a series of acid hydrolases, a process facilitated by saposins that solubilize the lipid substrate. researchgate.netnih.gov |

Molecular Recognition and Cellular Interactions of Isoglobotrihexosylceramide

Isoglobotrihexosylceramide as a Ligand for CD1d Molecules

This compound (iGb3) has been identified as a potent endogenous self-antigen presented by the non-polymorphic, MHC class I-like molecule, CD1d. nih.govnih.gov This interaction is a critical first step in the activation of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that play a crucial role in both innate and adaptive immunity. nih.govpnas.org The loading of iGb3 onto CD1d molecules is not a spontaneous process and is facilitated by lipid transfer proteins, such as saposins and the Niemann-Pick type C2 (NPC2) protein, within the lysosomal compartment. rupress.orgsemanticscholar.org

While iGb3 is a known agonist for both mouse and human iNKT cells, its physiological relevance, particularly in humans, has been a subject of debate. nih.govnih.gov This is partly due to the fact that the iGb3 synthase, a key enzyme for its synthesis, is not present in humans. nih.govresearchgate.net Furthermore, direct biochemical evidence for the presence of iGb3 in human thymus or dendritic cells, which are crucial for iNKT cell development and activation, is lacking. pnas.orgnih.gov In mice, iGb3 has been primarily detected in the dorsal root ganglion. pnas.orgnih.gov

Structural Basis of this compound-CD1d Complex Formation

The formation of the iGb3-CD1d complex involves the burial of the lipid portion of iGb3 deep within the hydrophobic binding groove of the CD1d molecule, which is composed of two main pockets, A' and F'. nih.gov The more complex trisaccharide headgroup of iGb3 protrudes from this groove, making it accessible for recognition by the T cell receptor (TCR) of iNKT cells. nih.gov

Crystal structures of the mouse CD1d-iGb3 complex have revealed key details of this interaction. The trisaccharide headgroup of iGb3 is composed of Galα1-3Galβ1-4Glcβ1-1'Cer. nih.gov Upon binding of the iNKT TCR, the iGb3 headgroup undergoes a conformational change, becoming "squashed" against the α2-helix of the CD1d molecule. nih.govnih.gov This flattening of the carbohydrate headgroup is a crucial aspect of the induced-fit mechanism of TCR binding. nih.gov The terminal galactose sugar of iGb3 forms important interactions with the CD1d molecule, contributing to the stability of the complex. researchgate.net Specifically, the 2'-OH of the proximal β-linked glucose forms a hydrogen bond with Asp153 of mouse CD1d. researchgate.net

Species-Specific Differences in CD1d Presentation of this compound

A significant finding in the study of iGb3 is the species-specific difference in its presentation by mouse and human CD1d molecules. nih.govnih.gov While mouse CD1d (mCD1d) can effectively present iGb3 to activate both mouse and human iNKT cells, human CD1d (hCD1d) is unable to do so. nih.govresearchgate.net This inability of the iGb3-hCD1d complex to support cognate interactions with the iNKT TCR is the primary reason for the lack of iGb3-dependent human iNKT cell activation. nih.gov

The structural basis for this discrepancy lies in a single amino acid difference between human and mouse CD1d. nih.govnih.govresearchgate.net In human CD1d, a tryptophan residue (Trp153) is present at a position corresponding to a glycine (B1666218) residue (Gly155) in the α2-helix of mouse CD1d. nih.govresearchgate.net This bulky tryptophan residue in hCD1d prevents the necessary flattening of the iGb3 headgroup upon TCR ligation, thereby inhibiting the formation of a stable ternary complex. nih.govresearchgate.net Mutational studies have confirmed this, showing that replacing Trp153 in hCD1d with glycine allows the molecule to present iGb3 and stimulate human iNKT cells. nih.govresearchgate.net

Interaction with Invariant Natural Killer T (iNKT) Cell T Cell Receptors (TCRs)

The interaction between the iGb3-CD1d complex and the T cell receptor (TCR) of invariant Natural Killer T (iNKT) cells is a pivotal event in the activation of these immune cells. nih.govnih.govrupress.orgnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netcambridge.org iNKT cells are characterized by a semi-invariant TCR, which in mice is composed of a Vα14-Jα18 α-chain paired with a limited repertoire of Vβ chains (primarily Vβ8, Vβ7, and Vβ2). nih.gov In humans, the TCR consists of a Vα24-Jα18 α-chain paired with Vβ11. nih.gov This restricted TCR repertoire allows iNKT cells to recognize glycolipid antigens presented by CD1d. nih.gov

The recognition of the iGb3-CD1d complex by the iNKT TCR is a complex process involving an "induced-fit" mechanism. pdbj.org Crystal structures of the ternary iNKT TCR-CD1d-iGb3 complex have shown that the TCR "squashes" the protruding trisaccharide headgroup of iGb3 against the α2-helix of the CD1d molecule. researchgate.netoncohemakey.com This conformational change allows the proximal β-linked glucose of iGb3 to adopt a position similar to that of α-linked glycolipids, which are potent iNKT cell agonists. researchgate.net

TCR Repertoire Specificity for this compound

While the iNKT TCR is considered semi-invariant, there is evidence to suggest that the recognition of iGb3 is restricted to a subset of the iNKT cell population. researchgate.net Studies have shown that not all iNKT cells are capable of responding to iGb3, even though they may still respond to more potent antigens like α-galactosylceramide (α-GalCer). researchgate.net This suggests a level of specificity within the iNKT TCR repertoire for different glycolipid antigens. nih.govresearchgate.netresearchgate.net The ability of the iNKT TCR to accommodate variations in the structure of iGb3-based glycolipids highlights its flexibility. researchgate.net

Structural-Activity Relationship (SAR) Studies of this compound Analogues for iNKT Cell Activation

To investigate the structural requirements for iGb3-mediated iNKT cell activation, numerous structure-activity relationship (SAR) studies have been conducted. nih.govrupress.orgresearchgate.netresearchgate.netresearchgate.net These studies involve the synthesis of iGb3 analogues with modifications to both the carbohydrate headgroup and the ceramide tail, and then assessing their ability to activate iNKT cells.

Research has shown that the hydroxyl groups at the 2''' and 3''' positions of the terminal galactose of iGb3 are crucial for its recognition by the iNKT TCR. nih.gov In contrast, the hydroxyl groups at the 4''' and 6''' positions appear to be less critical for this interaction. nih.gov Interestingly, an analogue of iGb3 with a β-linked terminal sugar (βG-iGb3) was found to activate NKT cells to a similar extent as the natural iGb3 with an α-linked terminal sugar, indicating that the conformation of the terminal sugar is not essential for TCR recognition. researchgate.net

Modifications to the ceramide portion of iGb3 have also been explored. For instance, creating an analogue with a C12 acyl chain was shown to enhance its activity. researchgate.net Another study found that an analogue named 4'''-dh-iGb3 provided greater stability and affinity for the CD1d/glycolipid/TCR complex compared to the unmodified iGb3. nih.gov

Downstream Signaling Pathways Triggered by this compound-CD1d-TCR Engagement

The engagement of the iNKT T cell receptor (TCR) with the this compound (iGb3)-CD1d complex initiates a cascade of downstream signaling events within the NKT cell, leading to its activation and the exertion of its effector functions. nih.govwgtn.ac.nz This signaling pathway is critical for the role of iNKT cells in modulating immune responses.

Cytokine Production Profiles Induced by this compound Stimulation

The stimulation of iNKT cells by this compound (iGb3) triggers the rapid secretion of a diverse array of cytokines, which are crucial signaling molecules that orchestrate immune responses. This response typically includes both T helper 1 (Th1) and T helper 2 (Th2) type cytokines. acs.org Th1 cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), are generally associated with pro-inflammatory and anti-tumor responses. nih.gov Conversely, Th2 cytokines, including Interleukin-4 (IL-4), are linked to anti-inflammatory and immunoregulatory functions.

While iGb3 itself is considered a relatively weak agonist compared to potent exogenous glycolipids like α-galactosylceramide, its ability to elicit both Th1 and Th2 responses is significant. nih.gov Research has shown that iGb3 stimulation leads to the production of both IFN-γ and IL-4. acs.org

Furthermore, chemical modifications to the iGb3 structure can significantly alter the resulting cytokine profile, often skewing the response towards a more Th1-dominant profile. For instance, studies on chemically-modified iGb3 analogues have demonstrated an enhanced capacity to induce IFN-γ production from hepatic NKT cells. One such analogue, 4'''-dh-iGb3, was found to stimulate significantly more IFN-γ secretion from NKT cell hybridomas compared to the unmodified iGb3, without a corresponding increase in IL-4 production. researchgate.net This suggests that specific structural alterations can amplify the Th1-polarizing capacity of the molecule.

| Cytokine | Response Type | Key Research Findings |

|---|---|---|

| Interferon-gamma (IFN-γ) | Th1 (Pro-inflammatory) | Produced upon stimulation by iGb3. acs.org Production is significantly enhanced by stimulation with modified analogues like 4'''-dh-iGb3. researchgate.net |

| Interleukin-4 (IL-4) | Th2 (Immunoregulatory) | Released by iNKT cells following iGb3 stimulation. acs.org Production was not significantly different between iGb3 and the 4'''-dh-iGb3 analogue in some studies. researchgate.net |

| Interleukin-2 (IL-2) | Th1 (Pro-inflammatory) | Recognized as a cytokine secreted by NKT cells upon activation. nih.gov |

Cellular Responses in Antigen-Presenting Cells and iNKT Cells

The activation of iNKT cells by iGb3 is a multi-step process that relies on the function of professional antigen-presenting cells (APCs), such as dendritic cells (DCs). pnas.orgnih.gov APCs process and display glycolipid antigens on their surface via a specialized, non-polymorphic molecule called CD1d, which is structurally related to MHC class I proteins. acs.orgnih.gov

The cellular interaction begins when iGb3 is loaded onto CD1d molecules within the endosomal/lysosomal compartments of an APC. acs.orgpnas.org The resulting iGb3-CD1d complex is then transported to the cell surface. Here, it can be recognized by the T-cell receptor (TCR) of an iNKT cell. researchgate.net This recognition event is the primary signal for iNKT cell activation. unimelb.edu.au Upon this specific engagement, iNKT cells rapidly respond by upregulating activation markers, such as CD69, and initiating the cytokine production cascade described previously. pnas.org

Interestingly, the efficiency of this interaction exhibits species-specificity. Studies have revealed that both human and mouse iNKT cells can recognize iGb3 when it is presented by mouse CD1d (mCD1d). nih.gov However, human CD1d (hCD1d) is not effective at presenting iGb3 to human iNKT cells. nih.gov This discrepancy has been traced to a single amino acid difference in the α2-helix of the CD1d molecule (a tryptophan in humans versus a glycine in mice), which affects the binding and presentation of the iGb3 headgroup to the iNKT TCR. nih.gov

The activation of iNKT cells also leads to downstream effects on the APCs themselves. For example, following the administration of a potent NKT cell agonist, dendritic cells show an upregulation of co-stimulatory molecules like CD86, indicating their activation. pnas.org This highlights a bidirectional communication between iNKT cells and APCs that is central to the ensuing immune response.

| Cell Type | Key Molecule | Response / Function |

|---|---|---|

| Antigen-Presenting Cell (e.g., Dendritic Cell) | CD1d | Presents iGb3 on the cell surface after internal processing. acs.orgresearchgate.net Upregulates co-stimulatory molecules (e.g., CD86) upon iNKT cell activation. pnas.org |

| Invariant Natural Killer T (iNKT) Cell | T-Cell Receptor (TCR) | Recognizes the iGb3-CD1d complex, leading to cell activation. researchgate.net |

| Invariant Natural Killer T (iNKT) Cell | CD69 | Upregulated on the cell surface as a marker of activation following stimulation. pnas.org |

Association with Physiological and Pathological Processes

Expression and Function in Normal Physiological Processes

The expression of iGb3 in normal tissues appears to be quite restricted. wikipedia.org While it was initially discovered in canine and rat intestines, extensive studies have failed to detect significant amounts of iGb3 in major organs of mice, pigs, and humans, with the exception of trace amounts in the thymus and some immune cells. wikipedia.org The functional iGb3 synthase enzyme is also reportedly absent in humans. plos.orgresearchgate.net This limited expression profile has fueled the debate about its physiological role in NKT cell development. However, some studies suggest that iGb3 may still be biologically significant at low concentrations or in specific cell types. plos.org

Controversies Regarding Endogenous Ligand Identity for iNKT Cell Selection

Involvement in Pathological Conditions: Cancer and Autoimmune Diseases

Despite the controversy surrounding its physiological role, iGb3 is proposed to be involved in various pathological conditions, particularly cancer and autoimmune diseases. nih.govresearchgate.net It is suggested that the expression of iGb3 may be upregulated in certain disease states, leading to the activation of NKT cells. nih.gov In the context of cancer, iGb3 and its derivatives have shown potential as therapeutic agents. frontiersin.org Chemical modifications of iGb3 have been found to enhance its ability to stimulate NKT cells and promote a Th1-biased anti-tumor immune response. nih.govfrontiersin.org In autoimmune diseases, the recognition of self-antigens like iGb3 by NKT cells could potentially contribute to the disease process. nih.gov

Research on Isoglobotrihexosylceramide as a Potential Biomarker

Given its restricted expression in normal tissues and potential upregulation in disease, iGb3 has been investigated as a potential biomarker. nih.gov The ability to detect and quantify iGb3 levels could provide insights into the activity of NKT cells in various diseases. nih.gov However, the technical challenges associated with the detection of this low-abundance lipid have made it difficult to establish its utility as a routine biomarker. nih.gov Further development of sensitive analytical techniques, such as advanced mass spectrometry, is needed to fully explore the potential of iGb3 as a biomarker for cancer, autoimmune disorders, and other pathological conditions. acs.org

Isoglobotrihexosylceramide in Pathophysiological Contexts

Involvement in Autoimmune Disease Pathogenesis and Immunomodulation

The role of iGb3 in autoimmunity is complex and appears to be context-dependent. Autoimmune diseases are characterized by the immune system mistakenly attacking the body's own tissues. nih.govturkishimmunology.org The activation of iNKT cells by iGb3 can have both protective and pathogenic effects in these conditions. The balance between the pro-inflammatory (Th1-type) and anti-inflammatory (Th2-type) cytokines released by activated iNKT cells can determine the outcome. For instance, an excessive or dysregulated iNKT cell response, potentially driven by iGb3, could contribute to the inflammatory cascades seen in some autoimmune disorders. annualreviews.org Conversely, iNKT cells can also play a regulatory role, helping to suppress autoimmune reactions. The expression of iGb3 in peripheral tissues may be a key factor in controlling NKT cell responses in the context of autoimmunity. researchgate.net

Role in Cancer Immunosurveillance and Anti-Tumor Immunity

The immune system's ability to recognize and eliminate cancerous cells, a process known as cancer immunosurveillance, is a critical defense mechanism. researchgate.net Invariant NKT cells, through their interaction with ligands like iGb3, are significant players in this process. frontiersin.orgfrontiersin.org When iNKT cells are activated, they can exert direct cytotoxic effects on tumor cells through mechanisms involving Fas/FasL, TRAIL, and perforin/granzyme pathways. frontiersin.org

Furthermore, activated iNKT cells orchestrate a broader anti-tumor response by secreting large amounts of IFN-γ. frontiersin.org This cytokine activates other immune effector cells, including NK cells and cytotoxic T lymphocytes (CTLs), enhancing their ability to attack and destroy tumor cells. frontiersin.org The presentation of iGb3 on cancer cells or on antigen-presenting cells within the tumor microenvironment can thus initiate this cascade of anti-tumor immunity. researchgate.net Studies have shown that dendritic cells primed with iGb3 can elicit a potent iNKT cell-mediated anti-tumor response in animal models. researchgate.net

However, the role of iNKT cells in cancer is not always straightforward. Overstimulation can lead to a state of anergy, or functional unresponsiveness, which can impair their anti-tumor activity. nih.gov Additionally, some tumors may develop mechanisms to evade iNKT cell recognition, such as downregulating the expression of CD1d, the molecule required for presenting iGb3. frontiersin.org The balance between activating and suppressive signals within the tumor microenvironment ultimately dictates the effectiveness of the iNKT cell-mediated anti-tumor response. nih.govfrontiersin.org

Other Disease Associations and Proposed Mechanisms

Beyond its well-documented roles in immunity, iGb3 has been implicated in other disease contexts, particularly in lysosomal storage diseases. mdpi.com These are a group of inherited metabolic disorders caused by defects in lysosomal enzymes, leading to the accumulation of undigested material within the lysosomes. mdpi.com

In Sandhoff disease, a deficiency in the enzyme β-hexosaminidase leads to the accumulation of various glycolipids. mdpi.com This enzyme is responsible for processing a precursor molecule into iGb3. mdpi.commdpi.com The altered levels of iGb3 and other related glycosphingolipids in this condition can impact the development and function of iNKT cells. mdpi.comaai.org

Similarly, in Fabry disease, a deficiency in the enzyme α-galactosidase A results in the accumulation of globotriaosylceramide (Gb3) and, to some extent, iGb3. aai.org This accumulation has been linked to a reduction in the number of iNKT cells. The proposed mechanism involves the overstimulation and subsequent deletion of iNKT cells due to the excess of these lipid antigens. aai.org These findings underscore the importance of tightly regulated iGb3 metabolism for maintaining immune homeostasis and suggest that its dysregulation can contribute to the pathophysiology of certain genetic disorders.

Advanced Research Methodologies for Isoglobotrihexosylceramide Studies

Biochemical and Analytical Techniques for Isoglobotrihexosylceramide Detection and Quantification

Precise detection and quantification of iGb3 from biological samples are foundational to understanding its physiological and pathological roles. Given its low abundance and the presence of the isobaric compound Globotriaosylceramide (Gb3), highly sensitive and specific analytical methods are required. oup.com

Mass spectrometry (MS) is an indispensable tool for structural glycomics, offering the sensitivity and specificity needed to identify and characterize low-abundance ligands like iGb3 from complex biological mixtures. nih.govacs.org Glycosphingolipidomics, the comprehensive analysis of glycosphingolipids (GSLs), heavily relies on various MS techniques to elucidate the structures and quantities of these molecules. nih.gov

A common strategy to enhance the sensitivity and specificity of carbohydrate structure detection involves the permethylation of GSL samples. nih.govacs.org This chemical modification increases the volatility and stability of the molecules for MS analysis. Electrospray ionization-linear ion trap mass spectrometry (ESI-LIT-MS) is a powerful method that allows for multi-stage fragmentation (MSn). oup.comnih.gov This technique is particularly valuable for distinguishing between isomeric structures. For iGb3 and its isomer Gb3, characteristic fragment ions can be detected, but often only at higher fragmentation levels such as MS4 and MS5, providing a basis for specific identification and quantification. oup.comnih.gov The selectivity of this method is based on identifying the unique fragmentation patterns of the nonreducing terminal disaccharide of permethylated iGb3, which differ significantly from those of Gb3. oup.com

Another widely used technique is Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, which is also employed for the analysis of GSLs. nih.govacs.org These combined MS approaches have been instrumental in creating databases of GSLs expressed in immunologically relevant tissues, such as the mouse thymus, and in key immune cells like bone marrow-derived dendritic cells. nih.govacs.org

Table 1: Mass Spectrometry Techniques for iGb3 Analysis

| Technique | Principle | Application for iGb3 Analysis | Key Advantage |

|---|---|---|---|

| ESI-LIT-MS | Soft ionization followed by fragmentation in a linear ion trap. | Distinguishes iGb3 from its isomer Gb3 through multi-stage fragmentation (MSn) of permethylated samples. oup.comnih.gov | High sensitivity and ability to differentiate isomers based on unique fragmentation patterns. oup.com |

| MALDI-TOF-MS | A soft ionization technique where a laser strikes a matrix mixed with the analyte. | Used for profiling neutral and acidic GSLs, including iGb3, in biological samples like dendritic cells. acs.org | High throughput and tolerance to salts, suitable for complex biological mixtures. nih.gov |

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique used to separate components within a liquid mixture. wikipedia.orgshimadzu.comopenaccessjournals.com In the context of iGb3 research, HPLC serves primarily as a powerful separation tool, often used upstream of mass spectrometry. scispace.com The technique separates molecules based on their differential interactions with a stationary phase (packed into a column) and a mobile phase (a solvent or solvent mixture). wikipedia.orgshimadzu.com

An HPLC system consists of several key components: a high-pressure pump to propel the mobile phase through the system at a stable flow rate, a sample injector, a separation column containing the stationary phase, and a detector. wikipedia.orgshimadzu.com The separation of iGb3 from other lipids in a sample occurs within the column. As the mobile phase carries the sample through the stationary phase, compounds with a stronger affinity for the stationary phase move more slowly, while those with a weaker affinity move more quickly, resulting in separation. shimadzu.com

While various detectors can be used, for complex glycosphingolipid analysis, the effluent from the HPLC column is often directed into a mass spectrometer (LC-MS), which then identifies and quantifies the separated components, including iGb3. nih.gov This combination of liquid chromatography for separation and mass spectrometry for detection provides extremely high sensitivity and specificity.

Table 2: Key Components of an HPLC System

| Component | Function |

|---|---|

| Solvent Delivery Pump | Delivers the mobile phase at a stable, high-pressure flow rate. shimadzu.com |

| Sample Injector | Introduces a precise volume of the sample into the mobile phase stream. wikipedia.org |

| Column (Stationary Phase) | A tube packed with adsorbent material that separates the sample components based on their chemical properties. wikipedia.org |

| Detector | Senses the separated components as they elute from the column and generates a signal. wikipedia.org |

| Data Acquisition System | Processes the signal from the detector to produce a chromatogram. wikipedia.org |

Immunochemical assays are laboratory techniques that use the specificity of an antibody-antigen interaction to detect and quantify a target analyte in a sample. promega.casysmex-europe.com While traditionally used for proteins, these methods can be adapted to detect other molecules, including lipids like iGb3, provided a specific binding agent is available. promega.ca

Common immunoassay formats include Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). promega.ca In a typical ELISA, an antigen is immobilized on a solid surface, and a specific antibody linked to an enzyme is used for detection. promega.ca For iGb3, this could involve immobilizing iGb3 and detecting it with a specific monoclonal antibody or a lectin.

A specific example of an immunochemical-like detection method for iGb3 involves the use of the isolectin B4 (IB4) from Griffonia simplicifolia. This lectin has been shown to bind specifically to iGb3 when it is loaded onto CD1d molecules. nih.gov In these experiments, CD1d-expressing cells are pulsed with iGb3, and the surface presentation is detected by staining with a fluorescently-conjugated IB4 lectin, followed by analysis with flow cytometry. nih.gov This method confirms not only the presence of iGb3 but also its successful loading onto the CD1d antigen-presenting molecule. nih.gov

Table 3: Comparison of Immunoassay Formats

| Assay Type | Principle | Detection Method |

|---|---|---|

| ELISA | An enzyme-conjugated antibody binds to a target antigen, and a substrate is added to produce a measurable signal (e.g., colorimetric, fluorescent). promega.ca | Spectrophotometry, Fluorometry. promega.ca |

| RIA | A radioactively labeled antigen competes with an unlabeled sample antigen for a limited amount of antibody. promega.ca | Scintillation counting. promega.ca |

| Lectin Staining | A fluorescently-labeled lectin with specificity for the glycan portion of iGb3 binds to the molecule. nih.gov | Flow Cytometry, Fluorescence Microscopy. nih.gov |

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

In Vitro Cell-Based Assays for this compound Functional Activity

To investigate the biological function of iGb3 as an NKT cell antigen, researchers use a variety of in vitro cell-based assays. These assays are designed to measure the ability of iGb3 to be presented by antigen-presenting cells (APCs) and subsequently activate iNKT cells.

A primary method to assess the antigenic activity of iGb3 is to measure its ability to stimulate iNKT cells. frontiersin.org This is typically done using a co-culture system that includes APCs, iNKT cells, and the lipid antigen. nih.gov The APCs are cells that express the CD1d molecule, which is responsible for presenting lipid antigens. frontiersin.org

In these assays, iNKT cell hybridomas, which are immortalized cell lines that produce a specific cytokine upon activation, are commonly used. frontiersin.orgnih.gov The mouse hybridoma DN32.D3 is a classic example used to evaluate the presentation of iGb3. nih.gov APCs, such as dendritic cells or CD1d-transfected cell lines, are incubated with iGb3 and then co-cultured with the iNKT cell hybridoma. nih.govnih.gov If the APCs present iGb3 on their CD1d molecules, the iNKT cell hybridoma will become activated and secrete cytokines, most commonly Interleukin-2 (IL-2). nih.govnih.gov The amount of IL-2 released into the culture supernatant is then quantified by ELISA, serving as a measure of iNKT cell activation. nih.gov Similar assays can be performed using primary iNKT cells isolated from human or mouse sources, with activation measured by the production of cytokines like IL-2, Interferon-gamma (IFN-γ), or IL-4. frontiersin.orgnih.gov

Table 4: Components of an iNKT Cell Activation Assay

| Component | Role | Example |

|---|---|---|

| Antigen-Presenting Cell (APC) | Expresses CD1d to present the lipid antigen. | CD1d-transfected RAW 264.7 cells, bone marrow-derived dendritic cells. nih.gov |

| Lipid Antigen | The molecule being tested for stimulatory activity. | This compound (iGb3). nih.gov |

| Effector Cell | Recognizes the CD1d-antigen complex and produces a measurable response. | DN32.D3 iNKT cell hybridoma, primary iNKT cell lines. nih.govnih.gov |

| Readout | The quantifiable signal indicating effector cell activation. | IL-2, IFN-γ, or IL-4 secretion measured by ELISA. frontiersin.orgnih.gov |

The ability of iGb3 to activate iNKT cells is critically dependent on its ability to be loaded onto the CD1d molecule. nih.govpnas.org Specific assays have been developed to study this loading and presentation process directly. These can be either cell-free or cell-based.

Cell-free loading assays often use microplates coated with purified, recombinant CD1d protein. pnas.org iGb3 is then added to the wells, and its binding to the immobilized CD1d can be detected, for instance, by a specific antibody. These assays allow for the study of the biophysical requirements of binding, such as pH, in a controlled environment. pnas.org

Cell-based presentation assays utilize APCs that express CD1d on their surface. nih.gov These cells are pulsed with iGb3, allowing for its uptake and loading onto CD1d molecules through the cell's natural antigen processing pathways. nih.govaai.org The successful presentation of iGb3 on the cell surface can then be detected using several methods. One powerful technique is staining with fluorescently-labeled iNKT T-cell receptor (TCR) tetramers. nih.gov These reagents are engineered to mimic the iNKT TCR and will bind with high avidity to cells that are presenting the cognate iGb3-CD1d complex. The binding is then quantified using flow cytometry. nih.gov These assays have been crucial in revealing that human and mouse iNKT cells can recognize iGb3, but only when it is presented by mouse CD1d, highlighting a critical species-specific difference in the CD1d molecule's structure that affects iGb3 presentation. nih.gov

Table 5: Methods for Detecting iGb3-CD1d Presentation

| Assay Type | Method | Principle |

|---|---|---|

| Cell-Free Binding Assay | Recombinant CD1d is coated on a plate and incubated with iGb3. pnas.org | Detects direct binding of iGb3 to CD1d molecules in a controlled, acellular environment. pnas.org |

| Cell-Based Flow Cytometry | CD1d-expressing cells are pulsed with iGb3 and stained with a fluorescent probe. nih.gov | Quantifies the amount of iGb3-CD1d complexes on the surface of living cells. nih.gov |

| - iNKT TCR Tetramer Staining | A fluorescently-labeled iNKT TCR tetramer binds to the iGb3-CD1d complex on the cell surface. nih.gov | Directly measures the presentation of the specific complex recognized by the iNKT TCR. nih.gov |

| - Lectin Staining | A fluorescently-labeled lectin (e.g., IB4) that binds to the iGb3 glycan is used. nih.gov | Confirms the presence of the iGb3 glycan headgroup on the cell surface in the context of CD1d. nih.gov |

iNKT Cell Hybridoma and Primary Cell Activation Assays

Genetic Manipulation Models for Studying this compound Function

The study of this compound (iGb3) has been significantly advanced through the development of sophisticated genetic manipulation models. These animal models, primarily mice, are engineered to either lack the enzyme responsible for synthesizing iGb3 or to be deficient in lysosomal enzymes, leading to the accumulation of iGb3 and other related glycosphingolipids. These models provide invaluable platforms for dissecting the physiological and pathological roles of iGb3 in vivo.

This compound Synthase Knockout Models

To directly investigate the biological functions of iGb3, researchers have generated mice with a targeted disruption of the gene encoding iGb3 synthase (iGb3S), also known as alpha-1,3-galactosyltransferase 2 (A3galt2 or A4galt). nih.govcyagen.com These knockout (KO) mice are incapable of synthesizing iGb3.

Research Findings: Initial hypotheses suggested that iGb3 was a critical endogenous lipid ligand required for the positive selection and development of invariant Natural Killer T (iNKT) cells in the thymus. nih.govplos.org However, studies using iGb3S knockout mice have challenged this paradigm.

Normal Development and Phenotype: iGb3S-deficient (iGb3S-/-) mice were found to develop, grow, and reproduce normally with no obvious behavioral or physical abnormalities. nih.gov This finding was crucial as it indicated that iGb3 is not essential for fundamental life processes.

NKT Cell Development: Contrary to earlier theories, iGb3S-/- mice displayed normal numbers of iNKT cells in the thymus, spleen, and liver. nih.govaai.org The activation of these iNKT cells upon stimulation was also found to be similar to that in wild-type mice, strongly suggesting that iGb3 is not the sole or essential endogenous ligand for iNKT cell selection in mice. nih.gov

Application in Antibody Generation: The absence of globo-series glycolipids in A4galt-deficient mice makes them useful tools for generating monoclonal antibodies against these specific lipids. researchgate.netnih.gov When immunized with glycosphingolipids, these mice can produce a robust immune response and generate high-affinity antibodies against molecules like globotriaosylceramide (Gb3), which are otherwise tolerated in normal mice. researchgate.net

The development of iGb3S knockout mice has been instrumental in refining the understanding of iNKT cell biology, demonstrating that while iGb3 can stimulate these cells, it is not indispensable for their development. nih.govplos.orgaai.org

Lysosomal Enzyme Deficient Models and Glycosphingolipid Storage Disorders

Glycosphingolipid storage disorders are a class of inherited metabolic diseases caused by deficiencies in lysosomal enzymes required for the breakdown of glycosphingolipids. nih.govnih.gov This leads to the pathological accumulation of these lipids in various tissues. Mouse models of these human diseases have become critical for studying the role of stored lipids, including iGb3, in disease pathogenesis.

Fabry Disease Models: Fabry disease is an X-linked disorder resulting from a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A). pnas.orgtandfonline.com This deficiency leads to the accumulation of glycosphingolipids with a terminal α-linked galactose, such as globotriaosylceramide (Gb3) and iGb3. nih.gov

Model Characteristics: Mouse models with a knockout of the α-Gal A gene (GLAko) replicate the primary biochemical defect of Fabry disease, showing a progressive buildup of these lipids in tissues like the kidneys, heart, and liver. pnas.orgtandfonline.com However, these mice often fail to develop the severe, symptomatic abnormalities seen in human patients. portlandpress.com

Symptomatic Models: To overcome the limitations of the basic GLAko model, researchers have created more symptomatic models by cross-breeding GLAko mice with transgenic mice that overexpress human Gb3 synthase. portlandpress.com These "G3Stg/GLAko" mice exhibit much higher levels of Gb3 accumulation and develop progressive renal impairment, making them more suitable for preclinical studies. portlandpress.com

Research Findings: Studies using different strains of Fabry mouse models have revealed that the severity of disease phenotypes, such as cardiac and renal hypertrophy, may not correlate with the total amount of stored Gb3 but rather with the accumulation of specific isoforms of Gb3 or its deacylated form, lyso-Gb3. nih.gov

Sandhoff Disease Models: Sandhoff disease is a severe neurodegenerative disorder caused by a deficiency of the β-hexosaminidase A and B enzymes due to mutations in the HEXB gene. plos.orgnih.gov This leads to the massive accumulation of GM2 and GA2 gangliosides. jax.org

Model Characteristics: The mouse model for Sandhoff disease (Hexb-/-) accurately reflects the human condition, with mice developing progressive motor defects, tremors, and paralysis, leading to an early death. plos.orgnih.govjax.org These mice exhibit significant storage of gangliosides in the central nervous system. nih.gov

Research Findings: The accumulation of iGb3 was observed in Sandhoff disease models, which initially supported the hypothesis that iGb3 is the selecting ligand for iNKT cells. aai.org However, subsequent studies using iGb3S knockout mice and other models have largely refuted this, suggesting that the altered immune phenotype in Sandhoff mice is more complex and likely related to the storage of other lipids like Gb3. aai.org

Gaucher Disease Models: Gaucher disease, the most common lysosomal storage disorder, results from a deficiency in the enzyme glucocerebrosidase (GBA), leading to the accumulation of glucosylceramide in macrophages. nih.govwikipedia.orggaucherdisease.orgmdpi.com

Model Characteristics: Mouse models of Gaucher disease are created by disrupting the Gba gene. These models replicate the accumulation of glucosylceramide-laden macrophages (Gaucher cells) in the liver, spleen, and bone marrow. nih.govnih.gov

Research Findings: While iGb3 is not the primary lipid that accumulates in Gaucher disease, the condition provides a broader context for how glycosphingolipid storage impacts cellular function and immunity. nih.gov Studies in cell models of Gaucher disease have shown that lipid accumulation can lead to the upregulation of cell surface molecules like CD1d, the molecule that presents lipid antigens to iNKT cells. nih.gov This highlights the intricate cross-talk between lipid metabolism and immune regulation.

The table below summarizes the key genetic models and their characteristics.

| Disease Model | Deficient Enzyme/Gene | Primary Stored Glycosphingolipid(s) | Key Phenotype/Application |

| iGb3S Knockout | This compound Synthase (A4galt/A3galt2) | N/A (Lacks iGb3) | Normal development; used to disprove iGb3's essential role in NKT cell selection. nih.gov |

| Fabry Disease | α-Galactosidase A (GLA) | Globotriaosylceramide (Gb3), this compound (iGb3) | Progressive lipid accumulation in kidney and heart; used to study disease pathogenesis. pnas.orgnih.govportlandpress.com |

| Sandhoff Disease | β-Hexosaminidase (Hexb) | GM2 and GA2 gangliosides | Severe, progressive neurodegeneration and early death. nih.govjax.org |

| Gaucher Disease | Glucocerebrosidase (GBA) | Glucosylceramide | Accumulation of "Gaucher cells" in spleen, liver, bone marrow. nih.govgaucherdisease.org |

Future Research Directions and Therapeutic Interventions

Elucidating the Complete Spectrum of Endogenous iNKT Cell Ligands

A primary area of future investigation is the comprehensive identification of all endogenous ligands that activate iNKT cells. While iGb3 was a groundbreaking discovery, studies in iGb3 synthase knockout mice, which exhibit normal iNKT cell development, strongly suggest the existence of other natural ligands. nih.govpnas.org The search for these additional ligands is crucial for a complete understanding of iNKT cell biology.

Large-scale glycosphingolipidomics studies of tissues rich in immune cells, such as the thymus and bone marrow, are essential to uncover these yet-to-be-identified molecules. nih.govacs.org Advanced mass spectrometry techniques will be instrumental in the fractionation, enrichment, and structural characterization of minor glycosphingolipid species that may act as iNKT cell ligands. nih.gov The identification of the full repertoire of these ligands will provide a more nuanced view of how iNKT cell responses are initiated and modulated in different physiological and pathological contexts. It is now understood that a variety of self-lipids, including other glycosphingolipids and even some phospholipids, can be presented by CD1d and may contribute to iNKT cell activation. nih.govmdpi.com

Advancing Understanding of Isoglobotrihexosylceramide-Mediated Immune Regulation

A deeper understanding of how iGb3 orchestrates immune regulation is a key objective. Research indicates that iNKT cells, upon activation by ligands like iGb3, can rapidly produce a wide array of cytokines, thereby influencing both innate and adaptive immune responses. nih.govmdpi.com This positions iGb3 as a critical modulator of immune homeostasis.

Future studies will likely focus on the precise signaling pathways triggered by the iGb3-CD1d complex on antigen-presenting cells and the subsequent downstream effects on various immune cell populations. Investigating the role of iGb3 in different disease models, such as autoimmune disorders, cancer, and infectious diseases, will be critical to harnessing its regulatory potential. nih.gov For instance, while iGb3 can promote anti-tumor activity through iNKT cell activation, some tumor cells may exploit glycosphingolipid pathways to create an immunosuppressive environment. researchgate.netfrontiersin.orgmdpi.com Understanding these context-dependent outcomes is paramount for therapeutic development.

Development of this compound Analogues for Immunomodulation

The synthesis of iGb3 analogues represents a promising avenue for creating targeted immunomodulatory therapies. By modifying the structure of iGb3, researchers aim to develop molecules with enhanced potency, selectivity, and specific immunological effects.

A divergent synthetic approach has enabled the creation of analogues with alterations in both the lipid tail and the terminal sugar residue of iGb3. researchgate.net These modifications are designed to probe the structure-activity relationships that govern iNKT cell activation. For example, analogues with different fatty acid chains or modifications to the galactose sugar are being synthesized and tested for their ability to stimulate iNKT cells. researchgate.netaacrjournals.org The goal is to develop analogues that can selectively induce either pro-inflammatory (e.g., IFN-γ) or anti-inflammatory (e.g., IL-4) cytokine responses, which would have significant therapeutic implications for a variety of diseases.

| iGb3 Analogue | Structural Modification | Research Focus |

| 6'''-deoxy-iGb3-sphingosine | Deoxygenation at the 6''' position of the terminal galactose | Exploring the role of the terminal sugar in iNKT cell recognition |

| C12 N-acyl iGb3 | Shorter (C12) fatty acid chain | Investigating the influence of lipid tail length on CD1d binding and iNKT cell activation |

| C20:2 N-acyl iGb3 | Unsaturated (C20:2) fatty acid chain | Studying the impact of lipid tail unsaturation on immunomodulatory activity |

| Hydroxylated iGb3 analogues | Introduction of a hydroxyl group at C4 on the sphingosine (B13886) base | Enhancing specific cytokine production, such as IFN-γ, for anti-tumor effects |

Conceptual Strategies for Targeting this compound-Related Pathways in Disease

Targeting the metabolic and signaling pathways related to iGb3 holds significant therapeutic promise. Given the involvement of glycosphingolipids in various diseases, from lysosomal storage disorders to cancer, manipulating these pathways could offer novel treatment strategies.

One conceptual approach involves the modulation of enzymes involved in iGb3 synthesis and degradation. For example, in certain cancers, altering the expression of glycosphingolipid-metabolizing enzymes could potentially enhance the presentation of activating ligands like iGb3, thereby boosting anti-tumor immunity. frontiersin.orgmdpi.com Conversely, in autoimmune diseases where iNKT cell overactivation may be detrimental, inhibiting these pathways could be beneficial. nih.gov Furthermore, understanding how tumor-derived lipids can suppress iNKT cell function is crucial for developing strategies to overcome this immune evasion mechanism. mdpi.com

Integration of Glycosphingolipidomics with Immunological Research

The convergence of glycosphingolipidomics—the large-scale study of glycosphingolipids—with immunology is set to revolutionize our understanding of immune regulation. This integrated approach allows for a comprehensive analysis of the complex interplay between lipid metabolism and immune cell function. nih.govacs.org

By profiling the glycosphingolipid composition of various immune cells and tissues under different conditions, researchers can identify novel lipid antigens and dissect the intricate regulatory networks they control. nih.govfrontiersin.org This will not only shed light on the fundamental roles of molecules like iGb3 but also uncover new therapeutic targets within the broader landscape of immunologic glycosphingolipidomics. Mass spectrometry-based methods are central to these efforts, providing detailed structural information and enabling the quantification of changes in glycosphingolipid profiles during immune responses. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are employed to detect and quantify iGb3 in cellular membranes?

- Answer : iGb3 detection relies on advanced analytical techniques such as multistep ion trap mass spectrometry (MS) and electrospray ionization MS. These methods involve permethylation of neutral glycolipid fractions extracted from cells, followed by fragmentation analysis to distinguish iGb3 from structural isomers like Gb3. Flow cytometry with monoclonal antibodies (e.g., anti-αGal IgM M86) and lectin staining (e.g., BS-IB4) can also assess surface expression . Notably, iGb3 was undetectable in α1,3-galactosyltransferase (GalT) knockout (KO) pig aortic endothelial cells (PAEC) using MS, highlighting its specificity .

Q. Which experimental models are used to study iGb3 deficiency, and what insights do they provide?

- Answer : Mice with genetic ablation of the A3GALT2 gene (iGb3 synthase) are key models. These mice exhibit normal development and function of invariant natural killer T (iNKT) cells, challenging the hypothesis that iGb3 is essential for thymic selection. Flow cytometry and cytokine profiling (e.g., IFN-γ, IL-4) confirm comparable iNKT activation in wild-type and A3GALT2−/− mice upon α-galactosylceramide stimulation . Similarly, GalT KO pigs lack iGb3 and αGal epitopes, enabling studies on xenograft rejection mechanisms .

Advanced Research Questions

Q. How can contradictory findings on iGb3's role in iNKT cell selection be resolved?

- Answer : Discrepancies arise from differences in species (mice vs. pigs) and methodologies. For example, A3GALT2−/− mice show normal iNKT cells , while some studies suggest iGb3 is critical in human systems. Comparative studies using in vitro thymic organ cultures and lipidomics to profile endogenous CD1d ligands across species are essential. Additionally, revisiting knockout models with conditional A3GALT2 deletion in specific cell types (e.g., dendritic cells) could clarify context-dependent roles .

Q. What are the structural and functional interactions between iGb3 and other glycosphingolipids in CD1d-mediated immune responses?

- Answer : iGb3 competes with α-galactosylceramide (α-GalCer) for CD1d binding, as shown by surface plasmon resonance and co-crystallography. Lipidomics approaches (e.g., LC-MS/MS) reveal that iGb3 and its elongated isoforms (e.g., iGb4) modulate iNKT cell activation thresholds. Functional assays, such as cytokine release profiling and CD1d tetramer staining, demonstrate that iGb3’s branched glycan structure enhances TCR avidity compared to linear glycolipids .

Q. What are the implications of iGb3 absence in xenotransplantation models, and how does this inform rejection mechanisms?

- Answer : GalT KO pigs lacking iGb3 and αGal epitopes are critical for studying non-Gal antibody-mediated rejection. Flow cytometry with human serum antibodies and lectin arrays identify residual non-Gal antigens (e.g., H-type structures) on PAEC. Proteomic profiling of xenografts reveals upregulated stress ligands (e.g., MHC class I-related chain A) that activate NK cells, independent of iGb3 . These findings redirect focus toward targeting alternative pathways, such as complement regulation and coagulation dysregulation .

Methodological Notes

- Data Contradiction Analysis : When reconciling iGb3’s role in iNKT selection, prioritize studies using identical genetic backgrounds (e.g., C57BL/6 mice) and validate findings with orthogonal techniques (e.g., lipidomics + functional assays) .

- Experimental Design : For in vivo studies, use age-matched cohorts and control for microbiome variations, which influence glycolipid metabolism .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.